An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-2-nitroanisole
An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 3-Methyl-2-nitroanisole (CAS No: 5345-42-6). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Core Chemical and Physical Properties
3-Methyl-2-nitroanisole, systematically named 1-methoxy-3-methyl-2-nitrobenzene, is an aromatic organic compound. It presents as a crystalline solid, with its color ranging from white to light yellow, orange, or green. It is slightly soluble in water but shows good solubility in organic solvents such as ethanol and ether.[1]
Quantitative Data Summary
The key physical and chemical properties of 3-Methyl-2-nitroanisole are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 1-methoxy-3-methyl-2-nitrobenzene | [2] |
| Synonyms | 2-Nitro-3-methylanisole, 3-Methoxy-2-nitrotoluene | [3][4] |
| CAS Number | 5345-42-6 | [3][5] |
| Molecular Formula | C₈H₉NO₃ | [2][3] |
| Molecular Weight | 167.16 g/mol | [3][5] |
| Appearance | Powder to crystal; White to Orange to Green | [3] |
| Melting Point | 48-50 °C | [3] |
| Boiling Point | 170 °C at 35 mmHg | [3] |
| Density | 1.2917 g/cm³ (rough estimate) | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3][5] |
| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [3] |
| Refractive Index | 1.5570 (estimate) | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to 3-Methyl-2-nitroanisole involves the methylation of its precursor, 3-methyl-2-nitrophenol. This reaction is a classic example of a Williamson ether synthesis.
Experimental Protocol: Methylation of 3-Methyl-2-nitrophenol
Objective: To synthesize 3-Methyl-2-nitroanisole by methylation of 3-methyl-2-nitrophenol.
Materials:
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3-Methyl-2-nitrophenol
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A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)
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A suitable base (e.g., potassium carbonate, sodium hydroxide)
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An appropriate solvent (e.g., acetone, acetonitrile, or a polar aprotic solvent)
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Diethyl ether or other suitable extraction solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and apparatus for reaction, extraction, and purification.
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2-nitrophenol in the chosen solvent.
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Addition of Base: Add the base (e.g., potassium carbonate) to the solution. The amount should be in slight molar excess relative to the 3-methyl-2-nitrophenol.
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Addition of Methylating Agent: While stirring, add the methylating agent dropwise to the reaction mixture. This step is often exothermic, and the temperature may need to be controlled with an ice bath.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash it with a small amount of the solvent. Evaporate the solvent from the filtrate under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether and wash it successively with a saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude 3-Methyl-2-nitroanisole can be purified by recrystallization or column chromatography to yield the final product.
Analytical Methods
The characterization of 3-Methyl-2-nitroanisole is typically performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the nitro group (strong absorptions around 1520 and 1350 cm⁻¹) and the C-O-C ether linkage.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to confirm its molecular weight.
Reactivity and Applications
3-Methyl-2-nitroanisole is a valuable intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals.[1] The presence of the nitro group and the methoxy group on the aromatic ring allows for a variety of chemical transformations.
A key reaction of nitroaromatic compounds is their reduction to the corresponding anilines. The reduction of 3-Methyl-2-nitroanisole would yield 3-methyl-2-methoxyaniline, a potentially useful building block in the synthesis of more complex molecules.
Safety and Hazard Information
3-Methyl-2-nitroanisole is classified as a hazardous substance and should be handled with appropriate safety precautions.
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GHS Hazard Statements:
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.[5]
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P270: Do not eat, drink or smoke when using this product.[5]
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
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P501: Dispose of contents/container to an approved waste disposal plant.[5]
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S24/25: Avoid contact with skin and eyes.[3]
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S36: Wear suitable protective clothing.[3]
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It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and the logical relationship of 3-Methyl-2-nitroanisole as a chemical intermediate.
